3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a methyl group, as well as a pyrazole ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method involves the bromination of 4-methylthiophene to yield 5-bromo-4-methylthiophene, which is then subjected to a series of reactions to introduce the pyrazole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophenes .
Scientific Research Applications
3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the thiophene ring, as well as the amine group on the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (5-Bromo-4-methylthiophen-2-yl)(2,3,4,5,6-pentamethylphenyl)methanone
- (5-Bromo-4-methylthiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine and methyl groups on the thiophene ring, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(5-bromo-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-3-7(14-9(5)10)6-4-8(11)13(2)12-6/h3-4H,11H2,1-2H3 |
InChI Key |
DGXFZIOAEGMDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=NN(C(=C2)N)C)Br |
Origin of Product |
United States |
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